REACTION_CXSMILES
|
[OH-].[Na+].C([SiH2][O:8][C:9](C)(C)[C:10]1[CH:11]=[C:12]([CH:20]=[CH:21][C:22]=1[Cl:23])[CH2:13][NH:14][C:15]([CH:17]1[CH2:19][CH2:18]1)=[O:16])(C)(C)C>CO>[Cl:23][C:22]1[CH:21]=[CH:20][C:12]([CH2:13][NH:14][C:15]([CH:17]2[CH2:18][CH2:19]2)=[O:16])=[CH:11][C:10]=1[CH2:9][OH:8] |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
the solvents were partially removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The aq. residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CNC(=O)C2CC2)C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.47 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |